molecular formula C17H34O2 B15167654 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL CAS No. 597552-29-9

1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL

Cat. No.: B15167654
CAS No.: 597552-29-9
M. Wt: 270.5 g/mol
InChI Key: MVMXXNAAIGNUSY-UHFFFAOYSA-N
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Description

1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol is a chemical compound with a complex structure that includes both an alkyl chain and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol typically involves the reaction of 3-methylbut-3-en-1-ol with dodecan-2-ol under specific conditions. One common method involves the use of an acid catalyst to facilitate the etherification reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures the efficient production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .

Scientific Research Applications

1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol exerts its effects involves interactions with cell membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol is unique due to its specific combination of an alkyl chain and an

Properties

CAS No.

597552-29-9

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

1-(3-methylbut-3-enoxy)dodecan-2-ol

InChI

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-17(18)15-19-14-13-16(2)3/h17-18H,2,4-15H2,1,3H3

InChI Key

MVMXXNAAIGNUSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(COCCC(=C)C)O

Origin of Product

United States

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